Tert-butyl azetidin-3-yl(methyl)carbamate
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Overview
Description
Tert-butyl azetidin-3-yl(methyl)carbamate: is an organic compound with the molecular formula C10H20N2O2. It is a significant building block in organic synthesis, particularly in the preparation of various pharmaceuticals and bioactive molecules. The compound features a tert-butyl group, an azetidine ring, and a carbamate functional group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Hydrogenation Method:
- A solution of tert-butyl (1-benzhydrylazetidin-3-yl)methylcarbamate in methanol and ethyl acetate is purged with argon.
- Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere for 18 hours.
- The reaction mixture is filtered, and the solvent is evaporated to obtain tert-butyl azetidin-3-yl(methyl)carbamate .
-
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale hydrogenation processes using similar conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- Tert-butyl azetidin-3-yl(methyl)carbamate can undergo nucleophilic substitution reactions, where the azetidine ring is opened or modified by nucleophiles such as amines or alcohols.
-
Oxidation and Reduction Reactions:
- The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation can produce azetidine oxides.
Scientific Research Applications
Chemistry:
- Tert-butyl azetidin-3-yl(methyl)carbamate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology:
- The compound is employed in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors.
Medicine:
- It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or pathways involved in diseases like cancer or infectious diseases.
Industry:
- The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl azetidin-3-yl(methyl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with molecular targets such as enzymes or receptors. The azetidine ring can undergo ring-opening reactions, leading to the formation of active metabolites that exert therapeutic effects.
Comparison with Similar Compounds
- Benzyl azetidin-3-yl(methyl)carbamate hydrochloride
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Isopropyl azetidin-3-yl(methyl)carbamate
Comparison:
- Benzyl azetidin-3-yl(methyl)carbamate hydrochloride: Similar structure but with a benzyl group instead of a tert-butyl group. It may have different reactivity and solubility properties.
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate: Contains a similar azetidine ring but with a different substitution pattern, affecting its chemical behavior and applications.
- Isopropyl azetidin-3-yl(methyl)carbamate: Similar to tert-butyl azetidin-3-yl(methyl)carbamate but with an isopropyl group, which may influence its steric and electronic properties.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
tert-butyl N-(azetidin-3-yl)-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(4)7-5-10-6-7/h7,10H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUFQYUQIUJJIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629929 |
Source
|
Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577777-20-9 |
Source
|
Record name | tert-Butyl azetidin-3-yl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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